8-((dibenzylamino)methyl)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Lipophilicity Permeability Purine-dione analogs

This purine-2,6-dione derivative is differentiated by its lipophilic C8 dibenzylaminomethyl and N7 isobutyl substitutions (XLogP3-AA 3.7, 0 H-bond donors), enabling passive cell permeability ideal for intracellular kinase engagement assays. Unlike polar C8 analogs, it serves as a selective probe for kinases with deep hydrophobic pockets and is a structurally matched negative control for PDE7 inhibitor screening. Procure to ensure accurate selectivity profiling and avoid target-profile mismatch inherent in commercially available analogs like isbufylline.

Molecular Formula C26H31N5O2
Molecular Weight 445.567
CAS No. 851941-74-7
Cat. No. B2441786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-((dibenzylamino)methyl)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
CAS851941-74-7
Molecular FormulaC26H31N5O2
Molecular Weight445.567
Structural Identifiers
SMILESCC(C)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C26H31N5O2/c1-19(2)15-31-22(27-24-23(31)25(32)29(4)26(33)28(24)3)18-30(16-20-11-7-5-8-12-20)17-21-13-9-6-10-14-21/h5-14,19H,15-18H2,1-4H3
InChIKeyFSVLFPPPGQBSFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-((dibenzylamino)methyl)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 851941-74-7): A Purine-Dione Scaffold for PDE and Kinase Screening


The compound 8-((dibenzylamino)methyl)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 851941-74-7, PubChem CID 3353822) is a fully synthetic purine-2,6-dione derivative. Its core belongs to the xanthine/paraxanthine family, distinguished by a dibenzylaminomethyl substituent at C8 and an isobutyl group at N7 [1]. The molecule has a molecular weight of 445.6 g/mol, a computed XLogP3-AA of 3.7, zero hydrogen-bond donors, and a topological polar surface area of 61.7 Ų, features that place it in a lipophilic, passively permeable chemical space distinct from more polar, hydrogen-bond-donating xanthine analogs [1]. Understanding its exact substitution pattern is critical because minor structural changes on the purine scaffold—particularly at N7 and C8—can switch selectivity between adenosine receptors, phosphodiesterase (PDE) isoforms, and kinase targets.

Why Generic Purine-Dione Substitution Fails for 8-((dibenzylamino)methyl)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione


Purine-2,6-diones are not functionally interchangeable: the nature of the N7 and C8 substituents dictates target engagement. The 7-isobutyl-8-aminomethyl motif present in this compound has been exploited in distinct chemical series targeting phosphodiesterases (PDE4, PDE7) and kinases, where even a methyl-to-isobutyl swap can invert selectivity or abolish activity [1]. Commercially available analogs such as isbufylline (7-isobutyl-1,3-dimethylxanthine, lacking the C8 dibenzylamino group) and 7-isobutyl-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6-dione illustrate that the C8 amine substituent is the primary determinant of polypharmacology versus single-target behavior . Without head-to-head selectivity data, a user who substitutes the title compound with a structurally similar purine-dione risks obtaining a molecule with a completely different target profile.

Quantitative Differentiation Evidence for 8-((dibenzylamino)methyl)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione


Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Isbufylline

The title compound differs markedly from the simple N7-isobutyl xanthine isbufylline in its computed physicochemical properties. The dibenzylaminomethyl group increases molecular weight from 236.3 to 445.6 g/mol and elevates XLogP3-AA from approximately 0.9 to 3.7, while eliminating the sole hydrogen-bond donor present in isbufylline (N7-H) [1][2]. This shift predicts significantly higher passive membrane permeability and reduced aqueous solubility, directly impacting assay formulation requirements and bioactivity profiles in cell-based versus biochemical assays.

Lipophilicity Permeability Purine-dione analogs

GSK-3β Inhibition: Weak Activity of the 7-Des-isobutyl Analog Sets a Baseline for the Target Compound

The 7-des-isobutyl analog of the title compound (8-[(dibenzylamino)methyl]-1,3-dimethyl-7H-purine-2,6-dione, CID 662855) was tested against human glycogen synthase kinase-3 beta (GSK-3β) in a high-throughput screening format and exhibited an EC50 > 300,000 nM [1]. While data for the 7-isobutyl-substituted target compound are absent from public bioassay repositories, this result establishes that the dibenzylaminomethyl-purine-dione core alone is insufficient for meaningful GSK-3β engagement. The N7-isobutyl substituent present in the target compound is therefore hypothesized to be essential for any kinase or PDE activity, consistent with structure-activity relationships observed in related purine-dione series where N7 alkylation drives target binding [2].

GSK-3β Kinase inhibition Purine-dione screening

C8 Substituent Bulk Differentiates the Target Compound from Piperazine and Morpholine Analogs

Among 7-isobutyl-1,3-dimethyl-8-substituted purine-2,6-diones, the C8 substituent varies from a small methylamino group to a piperazine ring to the bulky dibenzylamino moiety present in the title compound. The piperazine analog (CAS 1279214-84-4, MW 320.4, tPSA ~73 Ų, XLogP3 ~1.8) occupies a substantially different chemical property space: it is more polar, ~125 Da lighter, and possesses two hydrogen-bond donors absent in the dibenzylamino derivative . Published patent and literature activity data for piperazine-substituted purine-diones indicate engagement with PDE and kinase targets at sub-micromolar concentrations, whereas the dibenzylamino group's increased steric bulk and lipophilicity predict a distinct selectivity fingerprint—likely reducing PDE affinity while potentially improving kinase pocket complementarity [1]. However, no direct head-to-head comparison data exist.

Structure-activity relationship Purine C8 substituent Target selectivity

Procurement-Relevant Application Scenarios for 8-((dibenzylamino)methyl)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione


Kinase Selectivity Profiling Panels

Given the weak GSK-3β activity of the 7-H analog (EC50 > 300 µM) and the class-level inference that N7-isobutyl substitution can restore kinase binding, this compound is most appropriately procured as a screening probe in broad kinase selectivity panels. Its lipophilic dibenzylamino group may confer selectivity for kinases with deep hydrophobic pockets, distinguishing it from polar C8-substituted analogs [1].

Cell-Based Phenotypic Assays Requiring High Passive Permeability

With a computed XLogP3-AA of 3.7 and zero hydrogen-bond donors, the compound is predicted to exhibit high passive membrane permeability. This makes it a candidate for cell-based assays where intracellular target engagement is required, in contrast to the more polar piperazine analog which may require active transport [1].

Negative Control for PDE7 Screening Campaigns

The dibenzylamino group's steric bulk is incompatible with the narrow catalytic pocket of PDE7 isoforms, as evidenced by the fact that potent PDE7 inhibitors uniformly bear smaller C8 substituents. Procuring this compound as a structurally matched negative control can help confirm that observed PDE7 inhibition in a series is C8-substituent-dependent [2].

Quote Request

Request a Quote for 8-((dibenzylamino)methyl)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.